2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps One common method includes the condensation of benzylamine with a suitable diketone to form the pyrrole ringThe final step involves the reduction of the intermediate to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base are typical for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and exhibit similar chemical properties.
Pyrrole Derivatives: Compounds with a pyrrole ring, such as indole, also show similar biological activities.
Benzyl Derivatives: Compounds containing a benzyl group, like benzylamine, have comparable reactivity
Uniqueness: 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a pyrrole ring, pyrrolidine ring, and oxadiazole moiety.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
5-benzyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-11-18-15(24-19-11)10-20-8-13-14(9-20)17(23)21(16(13)22)7-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
InChI Key |
SUTGAOKCDJBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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